Cas no 1608-26-0 (Tris(dimethylamino)phosphine)

Tris(dimethylamino)phosphine 化学的及び物理的性質
名前と識別子
-
- Hexamethylphosphorous triamide
- Tris(dimethylamino)phosphine
- HMPT
- Tris(dimethylamino)phosphine (may contain precipitate)
- HEXAMETHYL PHOSPHORUS TRIAMIDE
- (Me2N)3P HMPT
- Hexamethylphosphorous Triamide (may contain precipitate)
- Hexamethyltriamidophosphite
- Hexamethyltriaminophosphine
- HMPT (may contain precipitate)
- N,N,N',N',N'',N''-Hexamethylphosphinetriamine
- N-[bis(dimethylamino)phosphanyl]-N-methylmethanamine
- (Me2N)3P
- Hexametapil
- PHOSPHOROUS TRIAMIDE, HEXAMETHYL-
- Phosphine, tris(dimethylamino)-
- HMPT (VAN)
- [bis(dimethylamino)phosphanyl]dimethylamine
- phosphorous triamide, N,N,N',N',N'',N''-hexamethyl-
- Hexamethylphosphorus triamide
- (ME
- MFCD00008301
- AKOS005256795
- Hexamethyl phosphorous triamide
- 6072HG2UW4
- 4-04-00-00274 (Beilstein Handbook Reference)
- Tris(dimethylamino)phosphine, purum, >=97.0% (GC)
- Tris(dimethylamino)phosphine, 97%
- DTXSID6061816
- tris (dimethylamino)phosphine
- P(NMe2)3
- T1317
- Q1036060
- CS-W017919
- N-[bis(dimethylamino)phosphanyl]-N-methyl-methanamine
- ((CH3)2N)3P
- A810188
- EINECS 216-534-4
- SCHEMBL7949368
- J-802222
- SCHEMBL40484
- STR07323
- Q-201901
- NSC-102707
- hexamethyl phosphorous acid triamide
- 1608-26-0
- hexamethylphosphoroustriamide
- tris-dimethylaminophosphine
- trisdimethylaminophosphorus
- 59758-27-9
- NS00025239
- N-[bis(dimethylamino)phosphino]-N-methylmethanamine
- BCP22562
- InChI=1/C6H18N3P/c1-7(2)10(8(3)4)9(5)6/h1-6H
- UNII-6072HG2UW4
- EN300-175975
- BP-13042
- tris-(dimethylamino) phosphine
- NSC 102707
- N,N,N',N',N'',N''-hexamethylphosphorous triamide
- N-[bis(dimethylamino)phosphanyl]-N-methylmethanamin
- Tri(dimethylamino)phosphine
- NSC102707
- Trisdimethylaminophosphine
- BRN 0906778
- FT-0627026
- AI3-19434
- AMY39380
- Tris(dimethylamino)phosphine,98%
- DB-009752
- DTXCID4035174
- Phosphine, tris(dimethylamino)
- Phosphorous triamide, N,N,N',N',N'',N''hexamethyl
- Phosphorous triamide, hexamethyl
-
- MDL: MFCD00008301
- インチ: 1S/C6H18N3P/c1-7(2)10(8(3)4)9(5)6/h1-6H3
- InChIKey: XVDBWWRIXBMVJV-UHFFFAOYSA-N
- ほほえんだ: P(N(C([H])([H])[H])C([H])([H])[H])(N(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([H])([H])[H]
- BRN: 0906778
計算された属性
- せいみつぶんしりょう: 163.12400
- どういたいしつりょう: 163.124
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 74
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 9.7
じっけんとくせい
- 色と性状: 黄色の液体。
- 密度みつど: 0.898 g/mL at 25 °C(lit.)
- ゆうかいてん: -44 ºC
- ふってん: 163°C
- フラッシュポイント: 華氏温度:80.6°f
摂氏度:27°c - 屈折率: n20/D 1.463(lit.)
- すいようせい: はんのう
- あんていせい: Stable. Highly flammable - note low flash point. Incompatible with oxidizing agents.
- PSA: 23.31000
- LogP: 0.89810
- ようかいせい: 水、アルコール、エーテル、ベンゼンに可溶である。
- かんど: Moisture Sensitive
Tris(dimethylamino)phosphine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H226,H340,H350
- 警告文: P201,P308+P313
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 45-46-10
- セキュリティの説明: S53-S45-S36/37/39-S26-S16
- 福カードFコード:10
- RTECS番号:TH3390000
-
危険物標識:
- 危険レベル:3
- 包装グループ:III
- ちょぞうじょうけん:0-10°C
- 危険レベル:3
- 包装カテゴリ:III
- リスク用語:R10; R36/37/38; R40
- セキュリティ用語:3
- 包装等級:III
- TSCA:Yes
Tris(dimethylamino)phosphine 税関データ
- 税関コード:29299000
- 税関データ:
中国税関コード:
2929909090概要:
292929909090他の窒素含有化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
292929909090他の窒素機能を有する化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Tris(dimethylamino)phosphine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A7802212-5G |
Tris(dimethylamino)phosphine |
1608-26-0 | 97% | 5g |
RMB 68.80 | 2023-09-07 | |
Oakwood | 386689-1g |
Hexamethylphosphorous triamide |
1608-26-0 | 95% | 1g |
$2985.00 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T12150-5g |
N,N,N',N',N'',N''-Hexamethylphosphinetriamine |
1608-26-0 | 97% | 5g |
¥39.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017591-25g |
Tris(dimethylamino)phosphine |
1608-26-0 | 97% | 25g |
¥293 | 2024-05-25 | |
TRC | H294225-10ml |
Hexamethylphosphorous Triamide |
1608-26-0 | 10ml |
$81.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T12150-25g |
N,N,N',N',N'',N''-Hexamethylphosphinetriamine |
1608-26-0 | 97% | 25g |
¥174.0 | 2023-09-06 | |
Apollo Scientific | OR0499-25g |
Tris(dimethylamino)phosphine |
1608-26-0 | 95% | 25g |
£155.00 | 2025-02-19 | |
FUJIFILM | 321-35653-100g |
Tris(dimethylamino)phosphine |
1608-26-0 | 100g |
JPY 50000 | 2023-09-15 | ||
Enamine | EN300-175975-0.25g |
[bis(dimethylamino)phosphanyl]dimethylamine |
1608-26-0 | 94% | 0.25g |
$19.0 | 2023-09-20 | |
abcr | AB116095-25 g |
Hexamethylphosphorous triamide, 97%; . |
1608-26-0 | 97% | 25g |
€89.10 | 2022-09-01 |
Tris(dimethylamino)phosphine サプライヤー
Tris(dimethylamino)phosphine 関連文献
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Nicholas A. Barnes,Stephen M. Godfrey,Ruth T. A. Halton,Robin G. Pritchard,Zaki Safi,Joanne M. Sheffield 3 conformation in tris-dimethylaminophosphonium cations: A comparison of the reactions of (Me2N)3P with I–X (X = Cl Br I CN). Nicholas A. Barnes Stephen M. Godfrey Ruth T. A. Halton Robin G. Pritchard Zaki Safi Joanne M. Sheffield Dalton Trans. 2007 3252
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Po-Hsiang Chuang,Yen-Jung Lai,Chun Che Lin,Tong-Mei Wang,Heesun Yang,Li-Deh Lin,Ru-Shi Liu RSC Adv. 2013 3 16639
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Wen-Zhen Zhang,Tian Xia,Xu-Tong Yang,Xiao-Bing Lu Chem. Commun. 2015 51 6175
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Richard J. Spears,Alina Chrzastek,Steven Y. Yap,Kersti Karu,Abil E. Aliev,James R. Baker,Vijay Chudasama Chem. Commun. 2022 58 5359
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Junfeng Liu,Shutao Wang,Kostiantyn Kravchyk,Maria Ibá?ez,Frank Krumeich,Roland Widmer,Déspina Nasiou,Michaela Meyns,Jordi Llorca,Jordi Arbiol,Maksym V. Kovalenko,Andreu Cabot J. Mater. Chem. A 2018 6 10958
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6. Unusual behaviour of some γ- and δ-lactones towards dichloromethylenation using tris(dimethylamino)phosphine–tetrachloromethaneAlphonse Bandzouzi,Mohammed Lakhrissi,Yves Chapleur J. Chem. Soc. Perkin Trans. 1 1992 1471
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Justin M. Chalker,Smita B. Gunnoo,Omar Boutureira,Stefanie C. Gerstberger,Marta Fernández-González,Gon?alo J. L. Bernardes,Laura Griffin,Hanna Hailu,Christopher J. Schofield,Benjamin G. Davis Chem. Sci. 2011 2 1666
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Yonghong Song,Yueqiang Zhu,Kun Jiang,Xingyu Liu,Liang Dong,Dongdong Li,Sheng Chen,Hanye Xing,Xu Yan,Yang Lu,Xianzhu Yang,Junxia Wang,Yunjun Xu Nanoscale 2023 15 365
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Priya Saxena,Jisha Mary Thomas,Chinnappan Sivasankar,Natesan Thirupathi New J. Chem. 2019 43 2307
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Eric Leclerc,Xavier Pannecoucke,Mélanie Ethève-Quelquejeu,Matthieu Sollogoub Chem. Soc. Rev. 2013 42 4270
Tris(dimethylamino)phosphineに関する追加情報
Introduction to Tris(dimethylamino)phosphine (CAS No. 1608-26-0)
Tris(dimethylamino)phosphine, with the chemical formula C6H19P and a CAS number of 1608-26-0, is a significant compound in the field of organophosphorus chemistry. This organophosphorus reagent is widely recognized for its utility in various synthetic applications, particularly in the pharmaceutical and fine chemical industries. Its unique structural and electronic properties make it a valuable tool for researchers exploring new methodologies and transformations.
The compound is characterized by a central phosphorus atom coordinated to three dimethylamino groups, resulting in a highly nucleophilic species. This nucleophilicity is exploited in numerous reactions, including metal-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures. The use of Tris(dimethylamino)phosphine as a ligand or reagent has been extensively studied, leading to innovative approaches in synthetic organic chemistry.
In recent years, the application of Tris(dimethylamino)phosphine has expanded into the realm of pharmaceutical research. Its ability to facilitate the formation of carbon-carbon bonds under mild conditions has made it an attractive candidate for the synthesis of biologically active molecules. For instance, recent studies have demonstrated its effectiveness in the preparation of heterocyclic compounds, which are prevalent in many drugs and natural products. The compound's role in promoting efficient and selective reactions has been highlighted in several high-impact publications.
One notable area of research involves the use of Tris(dimethylamino)phosphine in transition-metal catalysis. Specifically, its coordination with palladium and nickel complexes has been explored for the catalytic asymmetric synthesis of chiral molecules. These advancements are particularly significant in the development of enantiomerically pure pharmaceuticals, where stereochemical control is paramount. The reagent's ability to enhance reaction rates and yields while maintaining high selectivity has garnered considerable attention from the scientific community.
The compound's versatility also extends to its application as a protecting group or scavenger in organic synthesis. Its stability under various reaction conditions makes it an ideal candidate for protecting sensitive functional groups during multi-step syntheses. Additionally, its capacity to bind to metal ions allows it to serve as an effective scavenger, preventing unwanted side reactions that could compromise the integrity of the desired product.
From a mechanistic perspective, Tris(dimethylamino)phosphine participates in various chemical processes through its phosphorus-centered nucleophilicity. This property enables it to engage in reactions such as hydrosilylation, where it facilitates the addition of silicon-hydrogen bonds to unsaturated systems. Such transformations are crucial in the synthesis of organosilicon compounds, which find applications in materials science and medicinal chemistry.
The compound's influence on modern synthetic methodologies cannot be overstated. Its integration into flow chemistry systems has allowed for more controlled and scalable reactions, reducing solvent waste and improving reaction efficiency. This aligns with the growing emphasis on green chemistry principles, where sustainability is a key consideration. The adaptability of Tris(dimethylamino)phosphine into these systems underscores its importance as a versatile reagent.
In conclusion, Tris(dimethylamino)phosphine (CAS No. 1608-26-0) remains a cornerstone in organophosphorus chemistry due to its broad range of applications and contributions to synthetic innovation. Its role in facilitating critical transformations continues to drive advancements across multiple disciplines, including pharmaceuticals and materials science. As research progresses, it is expected that new applications for this compound will emerge, further solidifying its place as an indispensable tool in modern chemical synthesis.
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